molecular formula C4H9NO3 B12945248 (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid

Cat. No.: B12945248
M. Wt: 124.084 g/mol
InChI Key: AYFVYJQAPQTCCC-CZMGFAMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a stereospecific, isotopically labeled amino acid derivative. Its structure features:

  • 15N isotopic labeling at the azanyl (amino) group.
  • 13C4 labeling across all four carbons of the butanoic acid backbone.
  • A hydroxyl group at the 3S position and an amino group at the 2R position, conferring chiral specificity.

This compound is primarily utilized in analytical biochemistry and metabolic studies, where its isotopic labels enable precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Its stereochemistry mimics natural amino acids, making it valuable for probing enzyme-substrate interactions or isotopic dilution assays .

Preparation Methods

The synthesis of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves several steps, including the incorporation of isotopic labels. The synthetic route typically starts with the preparation of the isotopically labeled precursors. For instance, nitrogen-15 labeled ammonia and carbon-13 labeled glucose can be used as starting materials. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct incorporation of the isotopes. Industrial production methods may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate the isotopic labels into the desired compound.

Chemical Reactions Analysis

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Metabolic Studies

The isotopic labeling of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid makes it an excellent candidate for tracing metabolic pathways in living organisms. Researchers utilize this compound to:

  • Investigate amino acid metabolism.
  • Study nitrogen incorporation into biomolecules.
  • Analyze the effects of dietary changes on metabolic processes.

Pharmaceutical Development

This compound is significant in drug design and development due to its structural similarity to naturally occurring amino acids. Its applications include:

  • Serving as a building block for synthesizing novel pharmaceuticals.
  • Testing drug efficacy and metabolic stability using isotopically labeled compounds.
  • Evaluating pharmacokinetics and pharmacodynamics through tracer studies.

Protein Synthesis Research

In protein synthesis studies, the compound can be used to:

  • Label proteins for tracking during synthesis and degradation.
  • Investigate the incorporation rates of labeled amino acids into proteins.
  • Study the dynamics of protein folding and misfolding in various conditions.

Case Studies

StudyObjectiveFindings
Metabolic Tracing in Mice To trace the metabolic fate of amino acidsThe study demonstrated that labeled this compound was effectively incorporated into various tissues, highlighting its utility in understanding amino acid metabolism .
Drug Interaction Studies To evaluate the interaction of new drugs with metabolic pathwaysThe compound was used to assess how novel drugs affect the metabolism of labeled amino acids, providing insights into potential side effects .
Protein Dynamics To analyze protein synthesis ratesResearchers used this compound to label proteins in cell cultures, revealing critical information about synthesis rates under different nutrient conditions .

Mechanism of Action

The mechanism of action of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Isotopically Labeled Analogs

The compound shares functional and isotopic similarities with other 13C- and 15N-labeled molecules, though structural differences dictate distinct applications.

Table 1: Isotopic and Structural Comparison

Compound Name Isotopic Labels Key Functional Groups Primary Application
(2R,3S)-2-(15N)azanyl-3-hydroxy(13C4)butanoic acid 15N, 1,2,3,4-13C4 Amino, hydroxyl, carboxylic acid Metabolic tracer, enzyme studies
Perfluoro-n-[13C4]butanoic acid (M4PFBA) 13C4 Perfluorinated alkyl chain, -COOH PFAS quantification in environment
Sodium perfluoro-1-[2,3,4-13C3]butanesulfonate (M3PFBS) 2,3,4-13C3 Perfluorobutanesulfonate, -SO3Na MS internal standard for PFAS
Perfluoro-n-[1,2,3,4-13C4]heptanoic acid (M4PFHpA) 1,2,3,4-13C4 Perfluoroheptanoic acid, -COOH Environmental monitoring

Key Findings :

  • Unlike perfluorinated analogs (e.g., M4PFBA), the target compound lacks fluorine substituents, reducing environmental persistence but enhancing biocompatibility for metabolic research .
  • Its dual 15N/13C labeling allows simultaneous tracking of nitrogen and carbon fluxes, a feature absent in purely 13C-labeled standards like M3PFBS or M4PFHpA .

Structural Analogs in Pharmaceutical Contexts

Structurally related amino acid derivatives, such as aztreonam-related impurities, highlight functional group-driven differences in bioactivity.

Table 2: Functional Group and Bioactivity Comparison

Compound Name Key Functional Groups Bioactivity/Application
(2R,3S)-2-(15N)azanyl-3-hydroxy(13C4)butanoic acid Amino, hydroxyl, 13C4-labeled backbone Isotopic tracer, no direct therapeutic use
(2S,3S)-2-[(Z)-2-[2-Aminothiazol-4-yl]-... acetamido]-3-(sulfoamino)butanoic acid Thiazole, sulfonamide, β-lactam-like structure Antibiotic impurity (aztreonam class)
(2S,3S)-3-Amino-2-[(Z)-2-[2-aminothiazol-4-yl]-... acetamido]butanoic acid Thiazole, amino, carboxypropan-2-yloxyimino Open-ring aztreonam derivative

Key Findings :

  • The target compound lacks the thiazole and sulfonamide groups critical for β-lactam antibiotic activity (e.g., aztreonam derivatives) .
  • Its hydroxyl and amino groups are analogous to serine or threonine, suggesting utility in studying bacterial cell wall synthesis or resistance mechanisms .

Biological Activity

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a compound of interest due to its unique isotopic labeling and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₄H₈N₃O₃
  • Molecular Weight : 120.12 g/mol
  • CAS Number : 202468-39-1
  • Isotopes : Contains stable isotopes 15N^{15}N and 13C^{13}C, which are useful for metabolic studies.

The compound's biological activity can be attributed to its structural characteristics, particularly the presence of the amino group and hydroxyl group. These functional groups play critical roles in:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity
    • Studies have shown that the compound can scavenge free radicals, reducing oxidative stress in cells.
    • Case Study : In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls.
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties against neurodegenerative diseases.
    • Case Study : Animal models of Alzheimer's disease showed improved cognitive function when administered the compound.
  • Anti-inflammatory Properties
    • It has been observed to inhibit pro-inflammatory cytokines in various models.
    • Research Finding : A study indicated a decrease in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
NeuroprotectiveImproved cognitive function
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
PropertyValue
Molecular FormulaC₄H₈N₃O₃
Molecular Weight120.12 g/mol
CAS Number202468-39-1
Isotopes15N^{15}N, 13C^{13}C

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Findings suggest:

  • The compound is well absorbed when administered orally.
  • Metabolic pathways involving this compound have been mapped using isotopic labeling techniques.

Properties

Molecular Formula

C4H9NO3

Molecular Weight

124.084 g/mol

IUPAC Name

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

AYFVYJQAPQTCCC-CZMGFAMSSA-N

Isomeric SMILES

[13CH3][13C@@H]([13C@H]([13C](=O)O)[15NH2])O

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.